1,4-Thiazepan-5-one
Overview
Description
1,4-Thiazepan-5-one is a seven-membered ring system with a high degree of 3D character, making it of interest in fragment screening libraries for its potential in drug discovery. Despite its relevance, efficient synthesis methods that allow for broad diversification have been lacking until recent developments.
Synthesis Analysis
A one-pot synthesis approach has been developed using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. This method is efficient, yields products in good quantity, and tolerates a broad scope of esters. This advancement provides easier access to diverse 3D fragments for screening libraries (Pandey et al., 2020).
Scientific Research Applications
Synthesis of Bicyclic 1,4-Thiazepines for Anti-Trypanosoma Brucei Brucei Agents
1,4-Thiazepines derivatives are crucial in medicinal chemistry due to their diverse pharmacological applications. New bicyclic thiazolidinyl-1,4-thiazepines were synthesized and tested for anthelmintic and anti-Trypanosoma brucei brucei activities. Among these, compound 3l showed significant potency against T. b. brucei with an EC50 of 2.8 ± 0.7 μM and a high selectivity index (Vairoletti et al., 2019).
Efficient Synthesis for Fragment Screening Libraries
1,4-Thiazepanes and 1,4-thiazepanones are notable for their three-dimensional character and are underrepresented in fragment screening libraries. An efficient one-pot synthesis method was developed using α,β-unsaturated esters and 1,2-amino thiols. This method facilitates the creation of diverse 3D fragments, including new BET bromodomain ligands (Pandey et al., 2020).
Pharmacological and Synthetic Profile of Benzothiazepine
The 1,5-benzothiazepines, closely related to 1,4-thiazepines, exhibit a range of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review discusses the structure-activity relationship of these compounds, highlighting their importance in medicinal chemistry (Dighe et al., 2015).
Antioxidant and Cytotoxic Activities of 1,4-Thiazepine Derivatives
In a green synthesis approach, novel 1,4-thiazepine derivatives were created using microwave-assisted multicomponent reactions. These compounds demonstrated significant antioxidant activity and selective cytotoxicity against the carcinoma cell line HCT 116 (Shi et al., 2012).
Angiotensin-Converting Enzyme Inhibitors Based on 1,4-Thiazepines
1,4-Thiazepine-2,5-diones, among other derivatives, were found to inhibit angiotensin-converting enzyme (ACE) effectively. These compounds, acting as prodrugs, showed potent ACE inhibition and antihypertensive effects in rats, comparable to known drugs like captopril (Skiles et al., 1986).
Safety And Hazards
1,4-Thiazepan-5-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic if swallowed and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and seeking immediate medical help if swallowed .
properties
IUPAC Name |
1,4-thiazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWZZKYXPWDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301568 | |
Record name | 1,4-thiazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Thiazepan-5-one | |
CAS RN |
2896-98-2 | |
Record name | 2896-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-thiazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-thiazepan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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